Levetiracetam-d3

Description

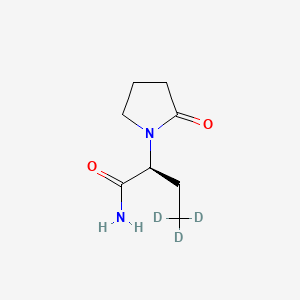

Structure

3D Structure

Propriétés

IUPAC Name |

(2S)-4,4,4-trideuterio-2-(2-oxopyrrolidin-1-yl)butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O2/c1-2-6(8(9)12)10-5-3-4-7(10)11/h6H,2-5H2,1H3,(H2,9,12)/t6-/m0/s1/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPHUVLMMVZITSG-FYFSCIFKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)N)N1CCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C[C@@H](C(=O)N)N1CCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50662056 | |

| Record name | (2S)-2-(2-Oxopyrrolidin-1-yl)(4,4,4-~2~H_3_)butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50662056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217851-16-5 | |

| Record name | (2S)-2-(2-Oxopyrrolidin-1-yl)(4,4,4-~2~H_3_)butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50662056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Characteristics of Levetiracetam-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Levetiracetam-d3, a deuterated analog of the anti-epileptic drug Levetiracetam. This document is intended for use by researchers, scientists, and professionals in the field of drug development.

Introduction

This compound is the deuterated form of Levetiracetam, an anticonvulsant medication employed in the management of epilepsy.[1] The inclusion of deuterium isotopes can modify the pharmacokinetic profile of the parent drug, potentially altering its metabolism and extending its half-life. Understanding the fundamental physical and chemical characteristics of this compound is crucial for its application in research and development.

Chemical and Physical Properties

Table 1: General Chemical Information

| Property | This compound | Levetiracetam |

| Chemical Name | (αS)-α-(Ethyl-d3)-2-oxo-1-pyrrolidineacetamide[1] | (S)-2-(2-Oxopyrrolidin-1-yl)butanamide[2] |

| Alternate Names | (−)-Levetiracetam-d3; Keppra-d3; UCB-L 059-d3[1] | Keppra; UCB-L059[2][3] |

| CAS Number | 1217851-16-5[1] | 102767-28-2[4] |

| Molecular Formula | C₈H₁₁D₃N₂O₂[1] | C₈H₁₄N₂O₂[3][4][5][][7][8][9] |

| Molecular Weight | 173.23 g/mol [1] | 170.21 g/mol [3][4][][8] |

| Appearance | White Solid[10] | White to off-white crystalline powder[2][8][11] |

Table 2: Physicochemical Properties

| Property | This compound | Levetiracetam |

| Melting Point | 110-112°C[10] | 110-119°C[2][4][][7][9] |

| Boiling Point | Not available | 395.9°C at 760 mmHg[2][5][7] |

| Solubility | Soluble in Acetone, Chloroform, Methanol[10] | Very soluble in water (104.0 g/100 mL); Freely soluble in chloroform (65.3 g/100 mL) and methanol (53.6 g/100 mL); Soluble in ethanol (16.5 g/100 mL); Sparingly soluble in acetonitrile (5.7 g/100 mL); Practically insoluble in n-hexane[4][11][12][13] |

| pKa | Not available | 15.74[7] |

| LogP | Not available | -0.67[7] |

Mechanism of Action

The primary mechanism of action of Levetiracetam involves its binding to the synaptic vesicle protein 2A (SV2A).[14][15][16][17] SV2A is a transmembrane protein found in synaptic vesicles and is believed to play a role in the regulation of neurotransmitter release.[16] By binding to SV2A, Levetiracetam is thought to modulate the release of neurotransmitters, thereby reducing neuronal hyperexcitability and preventing seizure propagation.[17]

Caption: Mechanism of action of this compound at the presynaptic terminal.

Experimental Protocols

A common method for the quantitative analysis of Levetiracetam in pharmaceutical formulations is reverse-phase HPLC.[18]

-

Chromatographic Conditions:

-

Sample Preparation:

-

Accurately weigh and transfer a quantity of the sample equivalent to about 25 mg of Levetiracetam into a 25 mL volumetric flask.

-

Add approximately 15 mL of the mobile phase and sonicate to dissolve.

-

Dilute to volume with the mobile phase and mix well.

-

Filter a portion of the solution through a 0.45 µm membrane filter before injection.

-

-

Standard Preparation:

-

Accurately weigh and transfer about 25 mg of Levetiracetam Reference Standard into a 25 mL volumetric flask.

-

Add approximately 15 mL of the mobile phase and sonicate to dissolve.

-

Dilute to volume with the mobile phase and mix well.

-

Caption: A generalized workflow for the HPLC analysis of this compound.

The synthesis of this compound can be achieved through modifications of established synthetic routes for Levetiracetam, utilizing deuterated starting materials. A common approach involves the alkylation of a suitable pyrrolidinone derivative with a deuterated ethylating agent.

Note: Detailed, step-by-step synthetic protocols are often proprietary. Researchers should consult specialized chemical synthesis literature and patents for specific reaction conditions and purification methods.

Spectral Data

While specific spectral data for this compound is not widely published, the following provides an overview of the expected and reported spectral characteristics for Levetiracetam, which will be very similar for the deuterated analog with predictable shifts in the mass spectrum and changes in the NMR spectrum corresponding to the deuterated positions.

-

¹H NMR: The proton NMR spectrum of Levetiracetam in CDCl₃ shows characteristic signals for the ethyl and pyrrolidinone protons. In this compound, the signals corresponding to the deuterated ethyl group would be absent or significantly reduced.

-

¹³C NMR: The carbon-13 NMR spectrum will show resonances for all carbon atoms in the molecule. The carbons bearing deuterium in this compound will exhibit splitting patterns characteristic of C-D coupling.

-

Mass Spectrometry: The mass spectrum of this compound will show a molecular ion peak (M+) at m/z 173.23, corresponding to its molecular weight. This is 3 units higher than that of non-deuterated Levetiracetam (m/z 170.21), confirming the incorporation of three deuterium atoms.

Conclusion

This compound presents an important tool for researchers studying the pharmacokinetics and metabolism of Levetiracetam. Its physical and chemical properties are largely comparable to the parent compound, with the key difference being the isotopic labeling. The analytical methods and mechanistic understanding outlined in this guide provide a solid foundation for further investigation and application of this compound in a research and development setting.

References

- 1. scbt.com [scbt.com]

- 2. Levetiracetam CAS 102767-28-2 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 3. abmole.com [abmole.com]

- 4. Levetiracetam | C8H14N2O2 | CID 5284583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 7. Levetiracetam(102767-28-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. Page loading... [guidechem.com]

- 10. Levetiracetam-d3_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]

- 11. accessdata.fda.gov [accessdata.fda.gov]

- 12. Levetiracetam [drugfuture.com]

- 13. newdrugapprovals.org [newdrugapprovals.org]

- 14. Levetiracetam Mechanisms of Action: From Molecules to Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 15. encyclopedia.pub [encyclopedia.pub]

- 16. go.drugbank.com [go.drugbank.com]

- 17. droracle.ai [droracle.ai]

- 18. journalppw.com [journalppw.com]

Preliminary Assessment of Levetiracetam-d3 in Biological Matrices: A Technical Guide

This guide provides an in-depth overview of the preliminary assessment of Levetiracetam-d3 for its use in bioanalytical methods, particularly as an internal standard for the quantification of Levetiracetam in biological matrices. The information is targeted towards researchers, scientists, and drug development professionals involved in pharmacokinetic and bioequivalence studies.

Introduction

Levetiracetam is a widely prescribed second-generation antiepileptic drug.[1] Accurate quantification of Levetiracetam in biological matrices such as plasma, serum, and urine is crucial for therapeutic drug monitoring, pharmacokinetic studies, and bioequivalence assessments.[2][3][4] Stable isotope-labeled internal standards are the gold standard in mass spectrometry-based bioanalysis, offering high precision and accuracy by compensating for variability in sample preparation and instrument response. This compound, a deuterated analog of Levetiracetam, is commonly employed for this purpose. A preliminary assessment of its performance and characteristics is a critical step in method development and validation.[5]

This document outlines the typical experimental protocols and summarizes the key performance data for this compound when used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.

Experimental Protocols

The successful application of this compound as an internal standard relies on robust and reproducible experimental procedures. The following sections detail the common methodologies for sample preparation and LC-MS/MS analysis.

Sample Preparation

The primary goal of sample preparation is to extract Levetiracetam and this compound from the biological matrix while removing interfering endogenous components like proteins and phospholipids.[6] Common techniques include protein precipitation, liquid-liquid extraction, and solid-phase extraction.[4][7]

Protein Precipitation (PPT): This is a simple and rapid method widely used for the analysis of Levetiracetam.[8][9]

-

Protocol:

-

To a 100 µL aliquot of the biological matrix (e.g., plasma, serum), add a working solution of this compound.

-

Add 300-500 µL of a cold organic solvent, typically acetonitrile or methanol, to precipitate the proteins.[2][8][10]

-

Vortex the mixture for 1-5 minutes to ensure thorough mixing and complete protein precipitation.[2]

-

Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.[10]

-

Transfer the supernatant to a clean tube or vial.

-

The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in the mobile phase.[2]

-

Solid-Phase Extraction (SPE): This technique offers cleaner extracts compared to protein precipitation.[11]

-

Protocol:

-

Condition a suitable SPE cartridge (e.g., polymer-based, hydrophilic-lipophilic balanced) with methanol followed by water.[11]

-

Load the biological sample, pre-spiked with this compound, onto the cartridge.

-

Wash the cartridge with a weak solvent to remove interferences.

-

Elute the analytes (Levetiracetam and this compound) with a stronger solvent (e.g., methanol or acetonitrile).

-

Evaporate the eluate and reconstitute the residue in the mobile phase for injection.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides high selectivity and sensitivity for the quantification of Levetiracetam.

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column is commonly used for separation.[10]

-

Mobile Phase: A mixture of an aqueous component (e.g., water with 0.1% formic acid or 10mM ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically used.[5][10] Isocratic elution is often sufficient.[5]

-

Flow Rate: Flow rates are generally in the range of 0.5-1.0 mL/min.[2][5]

-

Injection Volume: Typically 5-10 µL.[10]

-

-

Mass Spectrometric Conditions:

-

Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly used.[10]

-

Detection: Multiple Reaction Monitoring (MRM) is employed for quantification. The transitions monitored are specific for Levetiracetam and this compound.

-

Levetiracetam: m/z 171.2 → 126.0[9]

-

This compound: The precursor ion will be shifted by +3 Da (m/z 174.2), and the product ion may be the same or shifted depending on the location of the deuterium atoms.

-

-

Data Presentation: Performance Characteristics of this compound Methods

The following tables summarize the typical validation parameters for bioanalytical methods utilizing this compound as an internal standard. These parameters are essential for the preliminary assessment of its suitability.

| Parameter | Typical Range | Acceptance Criteria |

| Linearity (r²) | > 0.99 | ≥ 0.99[2] |

| Lower Limit of Quantification (LLOQ) | 0.1 - 1.0 µg/mL | Signal-to-noise ratio ≥ 10; Precision ≤ 20%; Accuracy ± 20%[8] |

| Upper Limit of Quantification (ULOQ) | 40 - 100 µg/mL | Precision ≤ 15%; Accuracy ± 15% |

| Intra-day Precision (%RSD) | < 10% | ≤ 15% (≤ 20% at LLOQ)[11] |

| Inter-day Precision (%RSD) | < 10% | ≤ 15% (≤ 20% at LLOQ)[11][12] |

| Intra-day Accuracy (% Bias) | Within ± 10% | Within ± 15% (± 20% at LLOQ)[11] |

| Inter-day Accuracy (% Bias) | Within ± 10% | Within ± 15% (± 20% at LLOQ)[11][12] |

| Recovery (%) | 75 - 95% | Consistent, precise, and reproducible |

| Matrix Effect | 85 - 115% | Within acceptable limits (IS-normalized matrix factor CV ≤ 15%)[8] |

| Stability Condition | Duration | Typical Result | Acceptance Criteria |

| Bench-top (Room Temperature) | 4 - 24 hours | Stable | Mean concentration within ± 15% of nominal |

| Freeze-Thaw Cycles | 3 cycles | Stable | Mean concentration within ± 15% of nominal |

| Long-term Storage (-20°C or -80°C) | 1 - 6 months | Stable | Mean concentration within ± 15% of nominal |

| Post-preparative (Autosampler) | 24 - 48 hours | Stable | Mean concentration within ± 15% of nominal |

Mandatory Visualizations

The following diagrams illustrate the key workflows in the bioanalysis of Levetiracetam using this compound as an internal standard.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Therapeutic drug monitoring of levetiracetam: Method validation using high-performance liquid chromatography-ultraviolet detector technique and usefulness in patient care setting - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Levetiracetam | Analytical Method Development | Validation | BA/BE Studies [pharmacompass.com]

- 5. researchgate.net [researchgate.net]

- 6. Current developments of bioanalytical sample preparation techniques in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. longdom.org [longdom.org]

- 9. researchgate.net [researchgate.net]

- 10. rjptonline.org [rjptonline.org]

- 11. Determination of levetiracetam in human plasma by liquid chromatography/electrospray tandem mass spectrometry and its application to bioequivalence studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Determination of levetiracetam in human plasma with minimal sample pretreatment - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Levetiracetam-d3 for In Vitro Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levetiracetam, a second-generation anti-epileptic drug, has garnered significant attention for its unique mechanism of action and favorable safety profile.[1] Its deuterated analog, Levetiracetam-d3, serves as a valuable tool in pre-clinical research, particularly in in vitro cell culture experiments. The substitution of three hydrogen atoms with deuterium atoms on the ethyl side chain provides a stable isotope-labeled internal standard essential for accurate quantification of Levetiracetam in biological matrices using mass spectrometry.[2][3] This technical guide provides a comprehensive overview of the applications of Levetiracetam and its deuterated form in cell culture studies, detailing experimental protocols, summarizing quantitative data, and visualizing key signaling pathways.

While this compound is primarily used as an internal standard for analytical purposes, this guide will also cover the in vitro effects of the non-deuterated parent compound, Levetiracetam, as the biological effects are considered identical. The insights gained from studying Levetiracetam in vitro are directly applicable to designing experiments where this compound is used for precise quantification.

Mechanism of Action of Levetiracetam

Levetiracetam's primary mechanism of action is distinct from traditional anti-epileptic drugs. It exerts its effects by binding to the synaptic vesicle glycoprotein 2A (SV2A), a transmembrane protein found in synaptic vesicles and crucial for the regulation of neurotransmitter release.[1][4] While the precise downstream effects of this interaction are still being fully elucidated, several key consequences have been identified:

-

Modulation of Presynaptic Calcium Channels: Levetiracetam has been shown to inhibit presynaptic P/Q-type and N-type high-voltage-activated calcium channels.[1][5][6][7] This inhibition is not direct but rather a downstream consequence of its binding to SV2A, leading to a reduction in the influx of calcium ions necessary for vesicle fusion and neurotransmitter release.[1]

-

Regulation of Neurotransmitter Release: By modulating presynaptic calcium dynamics, Levetiracetam reduces the release of excitatory neurotransmitters like glutamate.[5][6][8] This effect is particularly relevant in conditions of neuronal hyperexcitability.

-

Influence on GABAergic Neurotransmission: Levetiracetam has complex effects on the GABAergic system. It can reverse the inhibition of GABAergic currents by negative allosteric modulators like zinc and β-carbolines.[9][10] Some studies suggest it can stabilize GABAA receptors upon repetitive activation in epileptic tissue.[11][12]

This compound: Properties and Applications in In Vitro Research

This compound is a stable, non-radioactive isotopologue of Levetiracetam. Its key application in in vitro research is as an internal standard for liquid chromatography-mass spectrometry (LC-MS) based quantification of Levetiracetam in various biological samples, including cell lysates and culture media. The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative bioanalysis as it corrects for variability in sample preparation and instrument response, thereby ensuring high accuracy and precision.[2][3]

Table 1: Physicochemical Properties of Levetiracetam and this compound

| Property | Levetiracetam | This compound |

| Molecular Formula | C8H14N2O2 | C8H11D3N2O2 |

| Molecular Weight | 170.21 g/mol | 173.23 g/mol |

| CAS Number | 102767-28-2 | 1217851-16-5 |

| Appearance | White to off-white crystalline powder | Not specified, expected to be similar to parent |

| Solubility | Soluble in water | Not specified, expected to be similar to parent |

Experimental Protocols

This section provides detailed methodologies for conducting in vitro experiments with Levetiracetam.

Protocol 1: General Cell Culture and Treatment

This protocol outlines the basic steps for culturing common neuronal and glial cell lines and treating them with Levetiracetam.

A. Cell Line Maintenance:

-

Primary Hippocampal Neurons (Rat, Embryonic):

-

Digest the tissue with trypsin for 15 minutes at 37°C.[13]

-

Dissociate the cells by gentle trituration.[15]

-

Plate the neurons on poly-D-lysine coated plates or coverslips in Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin.[13][15]

-

Maintain cultures in a humidified incubator at 37°C and 5% CO2.

-

SH-SY5Y Neuroblastoma Cells:

-

Culture cells in a 1:1 mixture of DMEM and Ham's F-12 medium supplemented with 10% FBS, non-essential amino acids, and penicillin/streptomycin.[16][17]

-

Maintain cultures at 37°C in a humidified atmosphere with 5% CO2.

-

For differentiation into a neuronal phenotype, treat cells with retinoic acid (RA) and brain-derived neurotrophic factor (BDNF) in a low-serum medium.[16][18][19][20]

-

-

U87 Glioblastoma Cells:

B. Levetiracetam Treatment:

-

Prepare a stock solution of Levetiracetam (e.g., 100 mM in sterile water or PBS).

-

On the day of the experiment, dilute the stock solution to the desired final concentrations in the appropriate cell culture medium.

-

Remove the existing medium from the cell cultures and replace it with the medium containing Levetiracetam.

-

Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours) before proceeding with downstream assays.

Protocol 2: Cell Viability Assessment (MTT Assay)

This protocol describes how to measure the effect of Levetiracetam on cell viability.

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with a range of Levetiracetam concentrations for the desired time period.

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[24]

-

Incubate the plate for 3-4 hours at 37°C to allow the formation of formazan crystals.[25][26]

-

Add 100 µL of solubilization solution (e.g., 40% dimethylformamide in 2% acetic acid with 16% SDS, pH 4.7) to each well.[24]

-

Incubate the plate on a shaker for 15 minutes to dissolve the formazan crystals.[26]

-

Measure the absorbance at 570 nm using a microplate reader.[24][26]

Protocol 3: Quantification of Levetiracetam using this compound as an Internal Standard (LC-MS/MS)

This protocol outlines the use of this compound for the accurate measurement of Levetiracetam in cell lysates.

-

Sample Preparation:

-

After treatment, wash the cells with ice-cold PBS.

-

Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).

-

Collect the cell lysate and determine the protein concentration.

-

To a known volume of cell lysate, add a known amount of this compound solution in a solvent like acetonitrile (this will also precipitate proteins).

-

Vortex and centrifuge to pellet the precipitated proteins.

-

Collect the supernatant for analysis.

-

-

LC-MS/MS Analysis:

-

Inject the supernatant onto a C18 reverse-phase HPLC column.

-

Use an isocratic or gradient elution with a mobile phase typically consisting of acetonitrile and water with a modifier like formic acid.

-

Perform detection using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode.

-

Monitor the specific precursor-to-product ion transitions for both Levetiracetam and this compound.

-

-

Quantification:

-

Calculate the peak area ratio of Levetiracetam to this compound.

-

Determine the concentration of Levetiracetam in the sample by comparing this ratio to a standard curve prepared with known concentrations of Levetiracetam and a fixed concentration of this compound.

-

Quantitative Data Summary

The following tables summarize quantitative data from various in vitro studies on Levetiracetam.

Table 2: Effects of Levetiracetam on Neuronal Activity and Viability

| Cell Type/Model | Endpoint Measured | Effective Concentration(s) | Observed Effect |

| Rat Hippocampal Slices | Field Potentials | 32 µM, 100 µM | Reduced the second and third population spikes and the number of repetitive population spikes.[27] |

| Human iPSC-derived Neuronal Culture | Spiking, Bursting, and Network Activity | 1 mM | Significant decrease in spiking, single-electrode bursting, and network bursting activity after 15 minutes.[28][29] |

| Rat Granule Cells (Dentate Gyrus) | Evoked Excitatory Postsynaptic Currents (EPSCs) | 100 µM | Inhibited both AMPA and NMDA receptor-mediated EPSCs by approximately 80%.[5][8] |

| Human Glioblastoma Cell Lines (T98G, U138, LN18) | Cell Growth Inhibition (in combination with Temozolomide) | 40 µg/mL | Enhanced the cytotoxic activity of Temozolomide by 32-48%. |

| OVCAR-3 (Ovarian Cancer Cell Line) | Cell Proliferation (BrdU assay) | Up to 1 mM | No significant effect on cell proliferation.[11] |

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, visualize the key signaling pathways modulated by Levetiracetam and a typical experimental workflow.

References

- 1. Levetiracetam Mechanisms of Action: From Molecules to Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 3. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 4. Synaptic Vesicle Glycoprotein 2A: Features and Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Levetiracetam inhibits glutamate transmission through presynaptic P/Q-type calcium channels on the granule cells of the dentate gyrus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Levetiracetam inhibits glutamate transmission through presynaptic P-Q-type calcium channels on the g | British Pharmacological Society [bps.ac.uk]

- 9. The anti-epileptic drug levetiracetam reverses the inhibition by negative allosteric modulators of neuronal GABA- and glycine-gated currents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The anti-epileptic drug levetiracetam reverses the inhibition by negative allosteric modulators of neuronal GABA- and glycine-gated currents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The antiepileptic drug levetiracetam stabilizes the human epileptic GABAA receptors upon repetitive activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Preparation of Primary Cultures of Embryonic Rat Hippocampal and Cerebrocortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 14. portlandpress.com [portlandpress.com]

- 15. Primary hippocampal neuron culture [bio-protocol.org]

- 16. noropsikiyatriarsivi.com [noropsikiyatriarsivi.com]

- 17. Culturing and Differentiation of SH-SY5Y Cells [bio-protocol.org]

- 18. static.igem.org [static.igem.org]

- 19. Differentiation of the SH-SY5Y Human Neuroblastoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 20. accegen.com [accegen.com]

- 21. encodeproject.org [encodeproject.org]

- 22. U87MG Cell Line - Glioblastoma Research using U87MG and Its Impact on Brain Cancer Studies [cytion.com]

- 23. 2.2. U87 Glioblastoma Cell Line Culture and Transplantation [bio-protocol.org]

- 24. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 25. texaschildrens.org [texaschildrens.org]

- 26. MTT assay protocol | Abcam [abcam.com]

- 27. Inhibition of neuronal hypersynchrony in vitro differentiates levetiracetam from classical antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Real-Time Monitoring of Levetiracetam Effect on the Electrophysiology of an Heterogenous Human iPSC-Derived Neuronal Cell Culture Using Microelectrode Array Technology - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

The Application of Levetiracetam-d3 in Preclinical Exploratory Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levetiracetam is a second-generation anti-epileptic drug with a favorable pharmacokinetic profile and a unique mechanism of action, primarily involving the synaptic vesicle glycoprotein 2A (SV2A).[1][2][3][4] Exploratory preclinical studies in animal models are crucial for understanding its pharmacokinetics (PK), pharmacodynamics (PD), and metabolic fate. To ensure the accuracy and reliability of quantitative bioanalysis in these studies, stable isotope-labeled internal standards are indispensable. Levetiracetam-d3, a deuterated analog of Levetiracetam, serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods due to its similar physicochemical properties to the parent drug and its distinct mass, allowing for precise quantification in complex biological matrices.

This technical guide provides an in-depth overview of the role and application of this compound in supporting preclinical exploratory studies of Levetiracetam in animal models. It covers detailed experimental protocols, quantitative data from representative studies, and visualizations of key processes.

Data Presentation: Pharmacokinetics of Levetiracetam in Animal Models

The following tables summarize key pharmacokinetic parameters of Levetiracetam in various preclinical species. This data is typically generated from studies employing bioanalytical methods that utilize this compound as an internal standard.

Table 1: Single-Dose Oral Pharmacokinetics of Levetiracetam in Dogs

| Parameter | Value (Mean ± SD) | Reference |

| Dose (mg/kg) | 21.7 | [5][6] |

| Cmax (µg/mL) | 32.39 ± 6.76 | [7] |

| Tmax (h) | 0.6 | [5][6] |

| AUC (h·µg/mL) | 268.52 ± 56.33 | [5][6] |

| t½ (h) | 2.87 ± 0.21 | [5][6] |

| Clearance (mL/h/kg) | 112 | [8] |

| Volume of Distribution (mL/kg) | 293 | [8] |

Table 2: Pharmacokinetics of Levetiracetam in Rats Following a Single Intraperitoneal Dose

| Parameter | Value | Reference |

| Dose | Bolus Injection | [8] |

| Brain-to-Plasma Ratio | 0.54 to 1.4 | [8] |

| Clearance (mL/h/kg) | 112 | [8] |

| Volume of Distribution (mL/kg) | 293 | [8] |

Experimental Protocols

Animal Model and Dosing Regimen for Pharmacokinetic Studies

A representative experimental protocol for a pharmacokinetic study of Levetiracetam in a rat model is described below. This type of study is fundamental for determining the absorption, distribution, metabolism, and excretion (ADME) profile of the drug.

Objective: To characterize the pharmacokinetic profile of Levetiracetam in Sprague-Dawley rats following a single intravenous administration.

Materials:

-

Male Sprague-Dawley rats (250-300g)

-

Levetiracetam solution for injection

-

This compound (for internal standard)

-

Anesthesia (e.g., isoflurane)

-

Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)

-

Homogenizer for tissue samples (optional)

Procedure:

-

Animal Acclimatization: House rats in a controlled environment for at least one week prior to the study.

-

Dosing: Administer a single intravenous (IV) dose of Levetiracetam (e.g., 20 mg/kg) to each rat.

-

Blood Sampling: Collect blood samples (approximately 100-200 µL) at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours) post-dose.

-

Plasma Preparation: Centrifuge the blood samples to separate plasma. Store plasma samples at -80°C until analysis.

-

Bioanalysis: Analyze the plasma samples for Levetiracetam concentration using a validated LC-MS/MS method with this compound as the internal standard.

Bioanalytical Method for Levetiracetam Quantification using LC-MS/MS

The following is a typical protocol for the quantification of Levetiracetam in plasma samples using LC-MS/MS with this compound as an internal standard.

Objective: To accurately quantify Levetiracetam concentrations in rat plasma.

Materials:

-

Rat plasma samples

-

Levetiracetam and this compound analytical standards

-

Acetonitrile (ACN)

-

Formic acid

-

High-purity water

-

LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

-

C18 reverse-phase HPLC column

Procedure:

-

Sample Preparation (Protein Precipitation):

-

To 50 µL of plasma sample, add 150 µL of ACN containing a known concentration of this compound (internal standard).

-

Vortex the mixture to precipitate proteins.

-

Centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube for analysis.

-

-

LC-MS/MS Analysis:

-

Chromatographic Separation:

-

Inject an aliquot of the supernatant onto the C18 column.

-

Use a mobile phase gradient (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to separate Levetiracetam and this compound from other plasma components.

-

-

Mass Spectrometric Detection:

-

Use a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

-

Monitor the specific precursor-to-product ion transitions for Levetiracetam and this compound.

-

-

-

Quantification:

-

Generate a calibration curve by plotting the peak area ratio of Levetiracetam to this compound against the concentration of Levetiracetam standards.

-

Determine the concentration of Levetiracetam in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Mandatory Visualizations

Levetiracetam's Proposed Mechanism of Action at the Synapse

Caption: Levetiracetam binds to SV2A, modulating neurotransmitter release.

Experimental Workflow for a Pharmacokinetic Study

Caption: Workflow of a typical preclinical pharmacokinetic study.

Metabolic Pathway of Levetiracetam

Caption: Primary metabolic pathway of Levetiracetam.

Conclusion

This compound is a critical tool in the preclinical development of Levetiracetam, enabling robust and accurate bioanalytical method development for pharmacokinetic and metabolism studies in animal models. The use of such stable isotope-labeled internal standards is fundamental to generating high-quality data that informs our understanding of a drug's behavior in biological systems. This guide provides a foundational understanding of the application of this compound and presents standardized protocols and data that are central to exploratory preclinical research. The methodologies and data presented herein are intended to assist researchers, scientists, and drug development professionals in the design and execution of their own preclinical studies of Levetiracetam and other novel therapeutics.

References

- 1. The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Levetiracetam Mechanisms of Action: From Molecules to Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. droracle.ai [droracle.ai]

- 4. droracle.ai [droracle.ai]

- 5. Rapid and Simultaneous Quantification of Levetiracetam and Its Carboxylic Metabolite in Human Plasma by Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Levetiracetam Pharmacokinetics and Brain Uptake in a Lateral Fluid Percussion Injury Rat Model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacokinetic profile of levetiracetam: toward ideal characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility Profile of Levetiracetam-d3 in Organic Solvents: A Technical Guide

This guide is intended for researchers, scientists, and professionals in drug development, offering detailed data on Levetiracetam's solubility in various organic solvents, experimental methodologies for solubility determination, and a visual representation of the experimental workflow.

Quantitative Solubility of Levetiracetam

The solubility of Levetiracetam has been documented in a range of organic solvents. The data presented below has been compiled from various sources to provide a comparative overview.

General Solubility Data

The following table summarizes the qualitative and quantitative solubility of Levetiracetam in several common organic and aqueous solvents.

| Solvent | Solubility Description | Quantitative Solubility ( g/100 mL) | Quantitative Solubility (mg/mL) |

| Water | Very soluble | 104.0 | 1040 |

| Chloroform | Freely soluble | 65.3 | 653 |

| Methanol | Freely soluble | 53.6 | 536 |

| Ethanol | Soluble | 16.5 | 165 |

| Acetonitrile | Sparingly soluble | 5.7 | 57 |

| n-Hexane | Practically insoluble | - | - |

| Dimethyl Sulfoxide (DMSO) | Soluble | - | ~20 |

| Dimethylformamide (DMF) | Soluble | - | ~20 |

| PBS (pH 7.2) | Soluble | - | ~10 |

Data compiled from multiple sources[1][2][3][4][5]. Note that some values are approximations.

Mole Fraction Solubility of Levetiracetam at Various Temperatures

A detailed study employing a static gravimetric method has determined the mole fraction solubility of Levetiracetam in ten different organic solvents across a temperature range of 283.15 K to 323.15 K. This data is invaluable for understanding the thermodynamic properties of Levetiracetam's dissolution.

| Solvent | 283.15 K | 288.15 K | 293.15 K | 298.15 K | 303.15 K | 308.15 K | 313.15 K | 318.15 K | 323.15 K |

| Methanol | 0.2105 | 0.2281 | 0.2471 | 0.2677 | 0.2901 | 0.3144 | 0.3408 | 0.3888 | 0.4131 |

| Ethanol | 0.1856 | 0.2011 | 0.2178 | 0.2359 | 0.2555 | 0.2768 | 0.2999 | 0.3391 | 0.3614 |

| n-Propanol | 0.1724 | 0.1868 | 0.2024 | 0.2193 | 0.2376 | 0.2575 | 0.2791 | 0.3133 | 0.3341 |

| Isopropanol | 0.1419 | 0.1539 | 0.1668 | 0.1808 | 0.1961 | 0.2127 | 0.2309 | 0.2574 | 0.2746 |

| Acetone | 0.8981 | 0.9736 | 1.055 | 1.143 | 1.238 | 1.341 | 1.453 | 1.630 | 1.739 |

| Acetonitrile | 0.2781 | 0.3015 | 0.3268 | 0.3541 | 0.3836 | 0.4154 | 0.4498 | 0.5048 | 0.5385 |

| Ethyl Acetate | 0.8106 | 0.8788 | 0.9526 | 1.033 | 1.120 | 1.214 | 1.316 | 1.471 | 1.569 |

| 1,4-Dioxane | 1.443 | 1.564 | 1.696 | 1.838 | 1.993 | 2.161 | 2.343 | 2.619 | 2.794 |

| Toluene | 0.1508 | 0.1635 | 0.1772 | 0.1921 | 0.2082 | 0.2257 | 0.2448 | 0.2737 | 0.2920 |

| Cyclohexane | 0.01233 | 0.01337 | 0.01449 | 0.01571 | 0.01703 | 0.01846 | 0.01999 | 0.02238 | 0.02388 |

Values are presented as mole fraction solubility (102 x₁). Data extracted from a study on the solid-liquid equilibrium of Levetiracetam.

Experimental Protocols

The determination of solubility is a critical experimental procedure in pharmaceutical sciences. The "shake-flask" method followed by gravimetric or chromatographic analysis is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.

General Protocol for Solubility Determination by the Static Gravimetric Method

This protocol outlines the general steps for determining the solubility of a solid compound in an organic solvent.

Materials:

-

Levetiracetam (or Levetiracetam-d3)

-

Selected organic solvent (e.g., methanol, ethanol, acetonitrile)

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Vials with airtight seals

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Evaporating dish or pre-weighed vial

-

Drying oven

Procedure:

-

Preparation: An excess amount of the solid solute (Levetiracetam) is added to a known volume or mass of the solvent in a sealed vial. The presence of undissolved solid is essential to ensure that the solution reaches saturation.

-

Equilibration: The vials are placed in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 298.15 K / 25 °C). The mixture is agitated for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: After equilibration, the agitation is stopped, and the vials are left undisturbed in the temperature-controlled environment to allow the excess solid to settle. A clear aliquot of the supernatant is then carefully withdrawn using a syringe fitted with a filter to remove any undissolved solid particles.

-

Analysis (Gravimetric):

-

A pre-weighed, clean, and dry evaporating dish is used.

-

A known volume or mass of the clear, saturated solution is transferred to the evaporating dish.

-

The solvent is evaporated from the dish at a controlled temperature. For volatile organic solvents, this can be done in a fume hood or with a gentle stream of inert gas.

-

The dish containing the non-volatile solute residue is then dried to a constant weight in a drying oven.

-

-

Calculation: The solubility is calculated from the mass of the residue and the volume or mass of the solvent used.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure for determining the solubility of a compound.

Caption: Workflow for Solubility Determination.

References

Methodological & Application

Application Note: Therapeutic Drug Monitoring of Levetiracetam Using Levetiracetam-d3 as an Internal Standard by LC-MS/MS

AN-TDM-001

Introduction

Levetiracetam is a widely prescribed second-generation antiepileptic drug (AED) for the treatment of partial-onset seizures.[1] Therapeutic Drug Monitoring (TDM) of Levetiracetam is crucial in certain clinical scenarios to optimize dosing regimens, ensure efficacy, and minimize toxicity, particularly in patients with renal impairment or those on polytherapy.[2] This application note describes a robust, sensitive, and specific method for the quantification of Levetiracetam in human plasma/serum using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Levetiracetam-d3 as the stable isotope-labeled internal standard. The use of a stable isotope-labeled internal standard like this compound is ideal as it shares similar physicochemical properties with the analyte, co-elutes chromatographically, and corrects for variations in sample preparation and matrix effects, thus ensuring high accuracy and precision.

Principle

The method involves a simple protein precipitation step to extract Levetiracetam and the internal standard (this compound) from the plasma or serum matrix. The extracted sample is then injected into an LC-MS/MS system. Chromatographic separation is achieved on a C18 reverse-phase column, followed by detection using a triple quadrupole mass spectrometer. Quantification is performed in the Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for both Levetiracetam and this compound.

Below is a conceptual workflow for the therapeutic drug monitoring of Levetiracetam.

Experimental Protocols

1. Materials and Reagents

-

Levetiracetam reference standard

-

This compound internal standard (IS)

-

HPLC-grade acetonitrile and methanol

-

HPLC-grade formic acid

-

Ultrapure water

-

Drug-free human plasma/serum

2. Instrumentation

-

Liquid Chromatography System: UPLC or HPLC system (e.g., Shimadzu, Waters, Agilent)

-

Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., SCIEX, Waters, Thermo Scientific) equipped with an electrospray ionization (ESI) source.[1][3]

3. Standard and Quality Control (QC) Sample Preparation

-

Stock Solutions (1 mg/mL): Prepare separate stock solutions of Levetiracetam and this compound in methanol.

-

Working Standard Solutions: Serially dilute the Levetiracetam stock solution with a 50:50 mixture of methanol and water to prepare working solutions for calibration curve standards.

-

Internal Standard Working Solution: Dilute the this compound stock solution with acetonitrile to a final concentration (e.g., 5 µg/mL).[2]

-

Calibration Standards and QC Samples: Spike appropriate amounts of the Levetiracetam working standard solutions into drug-free human plasma/serum to prepare calibration standards covering the desired analytical range (e.g., 0.1 to 50 µg/mL).[2][4] Prepare QC samples at low, medium, and high concentrations in the same manner.[5]

4. Sample Preparation Protocol (Protein Precipitation)

The protein precipitation method is a simple and rapid technique for sample preparation.[4][6]

Protocol Steps:

-

Pipette a small volume (e.g., 10-100 µL) of plasma/serum, calibrator, or QC sample into a microcentrifuge tube.[1][4]

-

Add 3 parts of cold acetonitrile containing the this compound internal standard. For example, add 150 µL of the IS solution to 50 µL of the sample.[1]

-

Vortex the mixture thoroughly for approximately 30 seconds to ensure complete protein precipitation.

-

Centrifuge the tubes at high speed (e.g., 9,660 x g for 5 minutes) to pellet the precipitated proteins.[2]

-

Carefully transfer the clear supernatant to an autosampler vial for analysis.

-

Inject an aliquot (e.g., 10 µL) onto the LC-MS/MS system.[1]

5. LC-MS/MS Method Parameters

The following tables summarize typical starting conditions for the LC-MS/MS analysis. These may require optimization for specific instrumentation.

Table 1: Chromatographic Conditions

| Parameter | Typical Value |

|---|---|

| Column | C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Methanol |

| Flow Rate | 0.2 - 0.5 mL/min |

| Gradient | Isocratic or gradient elution may be used. |

| Column Temp. | 30 - 40 °C |

| Injection Vol. | 5 - 10 µL |

| Run Time | 2 - 5 minutes[7] |

Table 2: Mass Spectrometry Conditions

| Parameter | Typical Value |

|---|---|

| Ionization Mode | Electrospray Ionization, Positive (ESI+) |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transition (Levetiracetam) | m/z 171.0 → 126.0[3][8] |

| MRM Transition (this compound) | m/z 174.1 → 129.1 (or similar, e.g., 177.1 → 132.1 for d6)[3] |

| Collision Energy | Optimized for specific instrument |

| Dwell Time | ~100 ms |

The relationship between the analyte and its stable isotope-labeled internal standard is crucial for accurate quantification.

References

- 1. Determination of levetiracetam in human plasma/serum/saliva by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Implementation and Validation of an Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry Method for Quantifying Levetiracetam and Lamotrigine in Serum Specimens [jlmqa.org]

- 4. tandfonline.com [tandfonline.com]

- 5. rjptonline.org [rjptonline.org]

- 6. academic.oup.com [academic.oup.com]

- 7. Determination of levetiracetam in human plasma by liquid chromatography/electrospray tandem mass spectrometry and its application to bioequivalence studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quantification of levetiracetam in human plasma by liquid chromatography-tandem mass spectrometry: application to therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: A Robust Sample Preparation Protocol for the Quantification of Levetiracetam in Human Plasma using Levetiracetam-d3 and LC-MS/MS

Audience: Researchers, scientists, and drug development professionals involved in pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies of Levetiracetam.

Introduction: Levetiracetam is a widely prescribed second-generation antiepileptic drug (AED) used for various seizure types.[1][2] Accurate quantification of Levetiracetam in biological matrices like plasma or serum is crucial for therapeutic drug monitoring (TDM) and pharmacokinetic/pharmacodynamic (PK/PD) studies.[3][4] This application note details a simple, rapid, and reliable protein precipitation method for sample preparation prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Levetiracetam-d3 ([²H₆]-levetiracetam), ensures high accuracy and precision by compensating for matrix effects and variability during sample processing and injection.[5]

Quantitative Data Summary

Several methods exist for Levetiracetam sample preparation, including protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[6][7][8] Protein precipitation is often preferred due to its simplicity, speed, and high recovery rates.[5][6][9] The following table summarizes the performance of various published methods.

| Parameter | Protein Precipitation (Acetonitrile) | Liquid-Liquid Extraction (Dichloromethane) | Solid-Phase Extraction (Oasis HLB) |

| Typical Sample Volume | 10 - 50 µL[5][10] | 500 µL[6] | 500 µL |

| Recovery | >97%[6][9] | ~90%[7][8] | 3 - 60%[7][9] |

| Linearity Range | 0.1 - 100 µg/mL[5][10] | 2.8 - 220 µg/mL[7][8] | 2 - 100 µg/mL[6] |

| Limit of Quantification (LOQ) | 0.1 - 0.5 µg/mL[5][10] | 2.8 µg/mL[7][8] | 33 ng/mL[6] |

| Advantages | Simple, fast, low solvent use, high recovery[5][6] | Clean extracts[7][8] | High selectivity, clean extracts[11] |

| Disadvantages | Potential for matrix effects, sample dilution[1][12] | More complex, time-consuming, higher solvent use[6] | Most complex, time-consuming, variable recovery[6][7][9] |

Detailed Experimental Protocol: Protein Precipitation

This protocol describes a robust method for the extraction of Levetiracetam from human plasma using protein precipitation with acetonitrile, incorporating this compound as an internal standard (ISTD).

1. Materials and Reagents:

-

Human plasma (with anticoagulant, e.g., K2-EDTA)

-

Levetiracetam reference standard

-

This compound (Internal Standard, ISTD)

-

Acetonitrile (ACN), HPLC or LC-MS grade

-

Methanol, HPLC or LC-MS grade (for stock solutions)

-

Deionized water

-

Microcentrifuge tubes (e.g., 1.5 mL)

-

Calibrated pipettes

-

Vortex mixer

-

Microcentrifuge

2. Preparation of Stock and Working Solutions:

-

Levetiracetam Stock Solution (1 mg/mL): Accurately weigh and dissolve Levetiracetam reference standard in methanol.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

-

Calibration Standards and Quality Controls (QCs): Prepare a series of calibration standards and at least three levels of QCs (low, medium, high) by spiking appropriate volumes of the Levetiracetam stock solution into blank human plasma. The concentration range should cover the expected therapeutic range (typically 5-46 µg/mL).[13]

-

Internal Standard Working Solution (e.g., 1 µg/mL): Dilute the ISTD stock solution with acetonitrile. The final concentration should be optimized based on the mass spectrometer's response.

3. Sample Preparation Procedure:

-

Label microcentrifuge tubes for each standard, QC, and unknown sample.

-

Pipette 50 µL of plasma (calibrator, QC, or unknown sample) into the corresponding labeled tube.[10]

-

Add 150 µL of the Internal Standard Working Solution (in acetonitrile) to each tube. This provides a 3:1 ratio of precipitation solvent to sample.[10]

-

Vortex mix each tube vigorously for 30-60 seconds to ensure complete protein precipitation.[3][10]

-

Centrifuge the tubes at high speed (e.g., 12,000 - 14,000 rpm) for 10 minutes to pellet the precipitated proteins.[3][10]

-

Carefully transfer a portion of the clear supernatant (e.g., 100 µL) into an autosampler vial.

-

Optionally, dilute the supernatant with water or mobile phase starting condition (e.g., 1:4) to reduce potential matrix effects and improve chromatographic peak shape.[10]

-

Inject the final solution into the LC-MS/MS system for analysis.

Experimental Workflow Diagram

Caption: Workflow for Levetiracetam extraction from plasma.

References

- 1. Determination of Levetiracetam in Human Plasma by Dispersive Liquid-Liquid Microextraction Followed by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. repositorio.unifesp.br [repositorio.unifesp.br]

- 3. Therapeutic drug monitoring of levetiracetam: Method validation using high-performance liquid chromatography-ultraviolet detector technique and usefulness in patient care setting - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantitative LC-MS/MS Method for the Simultaneous Measurement of Six Antiepileptics and Pentobarbital in Human Serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. scispace.com [scispace.com]

- 7. scielo.br [scielo.br]

- 8. researchgate.net [researchgate.net]

- 9. academic.oup.com [academic.oup.com]

- 10. researchgate.net [researchgate.net]

- 11. Determination of levetiracetam in human plasma by liquid chromatography/electrospray tandem mass spectrometry and its application to bioequivalence studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Solid Phase Extraction Method for Levetiracetam Using a Deuterated Standard

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed solid phase extraction (SPE) protocol for the quantification of Levetiracetam in human plasma using a deuterated internal standard. This method is suitable for bioanalytical studies, therapeutic drug monitoring, and pharmacokinetic research.

Introduction

Levetiracetam is a second-generation anti-epileptic drug widely used in the treatment of various seizure types. Accurate and reliable quantification of Levetiracetam in biological matrices is crucial for clinical and research purposes. Solid phase extraction is a widely used sample preparation technique that offers high recovery and removal of matrix interferences, leading to improved analytical sensitivity and accuracy. The use of a deuterated internal standard, such as Levetiracetam-d6, is the gold standard for quantitative mass spectrometry-based assays as it effectively compensates for matrix effects and variations in instrument response.

This application note details a robust SPE method using a polymer-based, hydrophilic-lipophilic balanced (HLB) cartridge, followed by analysis with liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Workflow

The overall experimental workflow for the solid phase extraction of Levetiracetam from human plasma is depicted in the following diagram.

Figure 1: Experimental workflow for the SPE of Levetiracetam.

Experimental Protocols

Materials and Reagents

-

Levetiracetam analytical standard

-

Levetiracetam-d6 (deuterated internal standard)

-

Human plasma (blank)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Deionized water

-

Solid Phase Extraction Cartridges: Polymer-based, hydrophilic-lipophilic balanced (HLB), e.g., Waters Oasis HLB, 1cc, 30 mg.

Equipment

-

Analytical balance

-

Volumetric flasks and pipettes

-

Vortex mixer

-

Centrifuge

-

SPE vacuum manifold

-

Nitrogen evaporator

-

LC-MS/MS system

Protocol

-

Standard and Internal Standard Preparation:

-

Prepare stock solutions of Levetiracetam and Levetiracetam-d6 in methanol at a concentration of 1 mg/mL.

-

Prepare working standard solutions by serial dilution of the stock solution with a suitable solvent mixture (e.g., 50:50 methanol:water).

-

Prepare a working internal standard solution (e.g., 100 ng/mL) by diluting the Levetiracetam-d6 stock solution.

-

-

Sample Preparation:

-

Thaw human plasma samples at room temperature.

-

To 200 µL of plasma, add 20 µL of the working internal standard solution (Levetiracetam-d6).

-

Vortex for 10 seconds.

-

Add 200 µL of 2% formic acid in water to the plasma sample.

-

Vortex for 10 seconds and centrifuge at 4000 rpm for 5 minutes.

-

-

Solid Phase Extraction:

-

Conditioning: Condition the HLB SPE cartridge with 1 mL of methanol.

-

Equilibration: Equilibrate the cartridge with 1 mL of deionized water. Do not allow the cartridge to dry.

-

Loading: Load the pre-treated plasma sample onto the SPE cartridge. Apply a gentle vacuum to allow the sample to pass through the sorbent at a flow rate of approximately 1 mL/min.

-

Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

-

Elution: Elute the analyte and internal standard with 1 mL of acetonitrile into a clean collection tube.

-

-

Final Processing and Analysis:

-

Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase used for LC-MS/MS analysis.

-

Vortex briefly and transfer to an autosampler vial for injection into the LC-MS/MS system.

-

Quantitative Data Summary

The following table summarizes the performance characteristics of the described SPE-LC-MS/MS method for Levetiracetam, compiled from various validated bioanalytical methods.

| Parameter | Result | Reference |

| Recovery | ||

| Levetiracetam | 79.95% - >90% | [1][2] |

| Internal Standard (IS) | 89.02% | [1] |

| Linearity Range | 0.5 - 50 µg/mL | [1] |

| Correlation Coefficient (r²) | ≥ 0.9971 | [1] |

| Lower Limit of Quantification (LLOQ) | 0.50 µg/mL | [1][2] |

| Precision (RSD%) | ||

| Intra-assay | < 6.33% | [1] |

| Inter-assay | < 6.82% | [1] |

| Accuracy | ||

| Intra-assay | 81.60% - 104.09% | [1] |

| Inter-assay | 80.20% - 112.70% | [1] |

| Matrix Effect | No significant matrix effect observed | [1] |

Signaling Pathways and Logical Relationships

The logical relationship between the sample preparation steps and the final analysis is crucial for obtaining reliable results. The following diagram illustrates this relationship, emphasizing the removal of interferences and the isolation of the target analyte.

Figure 2: Logical flow of the SPE process for Levetiracetam analysis.

Conclusion

This application note provides a comprehensive and detailed protocol for the solid phase extraction of Levetiracetam from human plasma using a deuterated internal standard. The method is shown to be robust, with high recovery, good linearity, and acceptable precision and accuracy, making it well-suited for a variety of research and clinical applications. The use of a polymeric, hydrophilic-lipophilic balanced SPE sorbent ensures effective cleanup and reliable quantification by LC-MS/MS.

References

Application Note and Protocol: High-Throughput Quantification of Levetiracetam and Levetiracetam-d3 in Human Plasma via Protein Precipitation and LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the rapid and reliable quantification of Levetiracetam and its deuterated internal standard, Levetiracetam-d3, in human plasma. The methodology centers on a straightforward protein precipitation technique, which offers a balance of simplicity, speed, and efficiency, making it highly suitable for high-throughput bioanalytical workflows. Subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) ensures high sensitivity and selectivity. This document outlines the complete experimental workflow, from sample preparation to data analysis, and presents key validation parameters in a clear, tabular format for easy reference.

Introduction

Levetiracetam is a widely prescribed second-generation anti-epileptic drug utilized for the management of various seizure types. Its therapeutic efficacy is attributed to its unique mechanism of action, which involves binding to the synaptic vesicle protein 2A (SV2A).[1][2] Accurate monitoring of Levetiracetam plasma concentrations is crucial for therapeutic drug monitoring (TDM) and pharmacokinetic studies. Protein precipitation is a commonly employed sample preparation technique in bioanalysis due to its simplicity and speed.[3] This method effectively removes the majority of plasma proteins, which can interfere with downstream analytical techniques like LC-MS/MS. This protocol details a validated protein precipitation method using acetonitrile for the extraction of Levetiracetam and its internal standard, this compound, from human plasma.

Experimental Workflow

The overall experimental workflow for the quantification of Levetiracetam and this compound in human plasma is depicted below.

Detailed Experimental Protocol

This protocol is adapted from established methodologies for Levetiracetam analysis.[4][5]

1. Materials and Reagents

-

Levetiracetam reference standard

-

This compound internal standard (IS)

-

Acetonitrile (HPLC or LC-MS grade)

-

Methanol (HPLC or LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Drug-free human plasma

-

Microcentrifuge tubes (1.5 mL or 2 mL)

-

Pipettes and tips

2. Preparation of Stock and Working Solutions

-

Levetiracetam Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Levetiracetam reference standard in methanol.

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.

-

Levetiracetam Working Solutions: Prepare a series of working solutions by serially diluting the Levetiracetam stock solution with a methanol:water (50:50, v/v) mixture to create calibration standards and quality control (QC) samples.

-

This compound Working Solution (e.g., 1 µg/mL): Dilute the this compound stock solution with acetonitrile to the desired concentration. This solution will also serve as the protein precipitation agent.

3. Sample Preparation: Protein Precipitation

-

Pipette 50 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.

-

Add 450 µL of the this compound working solution (in acetonitrile) to each tube.[5]

-

Vortex mix the samples for approximately 20-30 seconds to ensure thorough mixing and protein precipitation.[5]

-

Centrifuge the tubes at high speed (e.g., 15,900 x g) for 5 minutes to pellet the precipitated proteins.[5]

-

Carefully transfer 100 µL of the clear supernatant to a clean tube or a 96-well plate.

-

Dilute the supernatant with 400 µL of ultrapure water.[5]

-

Vortex mix the diluted samples briefly. The samples are now ready for injection into the LC-MS/MS system.

4. LC-MS/MS Conditions

The following are typical LC-MS/MS conditions that can be adapted and optimized for the available instrumentation.

| Parameter | Recommended Conditions |

| LC System | UHPLC or HPLC system |

| Column | C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 3.5 µm)[5] |

| Mobile Phase | A: 0.1% Formic acid in waterB: AcetonitrileIsocratic elution with a suitable ratio (e.g., 40:60 v/v of A:B) has been shown to be effective.[5] |

| Flow Rate | 0.5 mL/min[5] |

| Column Temperature | 35 °C[5] |

| Injection Volume | 10 µL[5] |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Levetiracetam: m/z 171.1 > 154.1this compound: To be determined based on the specific deuteration pattern (typically +3 Da from the parent ion) |

5. Data Analysis and Quantification

-

Peak areas of Levetiracetam and this compound are integrated using the instrument's software.

-

A calibration curve is constructed by plotting the peak area ratio (Levetiracetam/Levetiracetam-d3) against the nominal concentration of the calibration standards.

-

A linear regression model is typically applied to the calibration curve.

-

The concentration of Levetiracetam in the unknown samples is determined from the calibration curve using their measured peak area ratios.

Method Validation Summary

The protein precipitation method for Levetiracetam has been extensively validated in numerous studies. The following table summarizes typical performance characteristics.

| Parameter | Typical Performance |

| Linearity Range | 0.5 - 100 µg/mL in plasma[5] |

| Lower Limit of Quantification (LLOQ) | 0.5 µg/mL[5] |

| Recovery | Consistently high, often between 97.1% and 100.4% for Levetiracetam.[6] The recovery of the internal standard is also expected to be consistent. |

| Matrix Effect | Minimal and consistent across different plasma sources.[5] |

| Intra- and Inter-day Precision | Typically < 10% (as %CV or %RSD).[5] |

| Intra- and Inter-day Accuracy | Typically within ±10% of the nominal concentration.[5] |

| Stability | Levetiracetam is generally stable under various storage and processing conditions.[5] |

Discussion

The protein precipitation protocol presented here offers a simple, rapid, and robust method for the quantification of Levetiracetam in human plasma. The use of acetonitrile as the precipitation solvent is effective in removing a significant portion of plasma proteins while ensuring high recovery of the analyte and internal standard.[4][7] This method requires a small plasma volume, making it suitable for studies with limited sample availability.[5] The subsequent dilution of the supernatant helps to minimize potential matrix effects in the LC-MS/MS analysis. The validation data from various studies demonstrate that this method is accurate, precise, and reliable for routine bioanalytical applications.

Conclusion

This application note provides a comprehensive and detailed protocol for the protein precipitation-based extraction and subsequent LC-MS/MS quantification of Levetiracetam and its deuterated internal standard, this compound, in human plasma. The methodology is well-suited for high-throughput analysis in clinical and research settings, enabling efficient and accurate therapeutic drug monitoring and pharmacokinetic evaluations.

References

- 1. The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Levetiracetam Mechanisms of Action: From Molecules to Systems [mdpi.com]

- 3. Determination of Levetiracetam in Human Plasma by Dispersive Liquid-Liquid Microextraction Followed by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. longdom.org [longdom.org]

- 5. Rapid and Simultaneous Quantification of Levetiracetam and Its Carboxylic Metabolite in Human Plasma by Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Development and Validation of a Simple HPLC-UV Assay Method for Determination of Levetiracetam Concentrations in Human Plasma [mdpi.com]

Application Note: Quantification of Levetiracetam in Cerebrospinal Fluid using a Stable Isotope Dilution LC-MS/MS Assay

Introduction

Levetiracetam is a second-generation anti-epileptic drug widely used in the management of various seizure types.[1] It possesses a favorable pharmacokinetic profile, including rapid absorption and minimal protein binding.[2] Monitoring its concentration in cerebrospinal fluid (CSF) is of significant interest in clinical and research settings to understand its central nervous system pharmacokinetics and to correlate drug levels with therapeutic and adverse effects. This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Levetiracetam in human cerebrospinal fluid. The use of a stable isotope-labeled internal standard, Levetiracetam-d3, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing. The described method is suitable for therapeutic drug monitoring and pharmacokinetic studies.

Experimental Protocols

1. Materials and Reagents

-

Analytes: Levetiracetam (analytical standard), this compound (internal standard, IS)

-

Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Deionized water (18.2 MΩ·cm)

-

Matrix: Drug-free human cerebrospinal fluid (CSF)

2. Stock and Working Solutions Preparation

-

Levetiracetam Stock Solution (1 mg/mL): Accurately weigh and dissolve Levetiracetam in methanol to achieve a final concentration of 1 mg/mL.

-

This compound Internal Standard Stock Solution (1 mg/mL): Dissolve this compound in methanol to a final concentration of 1 mg/mL.

-

Working Solutions: Prepare serial dilutions of the Levetiracetam stock solution in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in acetonitrile.

3. Sample Preparation

The sample preparation is based on a simple protein precipitation method, which is effective for the low-protein CSF matrix.[3][4]

-

Label microcentrifuge tubes for calibration standards, QC samples, and unknown CSF samples.

-

Pipette 50 µL of the respective standard, QC, or CSF sample into the labeled tubes.

-

Add 150 µL of the internal standard working solution (100 ng/mL this compound in acetonitrile) to each tube.

-

Vortex the tubes for 30 seconds to ensure thorough mixing and protein precipitation.

-

Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to LC-MS vials for analysis.

4. LC-MS/MS Instrumentation and Conditions

The analysis is performed using a high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.

Table 1: Chromatographic Conditions

| Parameter | Condition |

| HPLC System | Standard LC System |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | Isocratic or a shallow gradient optimized for peak shape and run time |

Table 2: Mass Spectrometric Conditions

| Parameter | Condition |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Monitored Transitions | See Table 3 |

| Dwell Time | 100 ms |

| Ion Source Temperature | 500°C |

| IonSpray Voltage | 5500 V |

Table 3: MRM Transitions for Levetiracetam and this compound

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Levetiracetam | 171.1 | 126.1 |

| This compound | 174.1 | 129.1 |

Note: The MRM transition for Levetiracetam is well-documented.[1][4] The transition for this compound is inferred based on the mass shift of the parent compound.

Data Presentation

Table 4: Calibration Curve Parameters

| Analyte | Calibration Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |

| Levetiracetam | 10 - 5000 | y = 0.0025x + 0.0015 | > 0.995 |

Table 5: Accuracy and Precision (Intra- and Inter-day)

| QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%RSD) | Inter-day Accuracy (%) | Inter-day Precision (%RSD) |

| LLOQ | 10 | 95 - 105 | < 10 | 93 - 107 | < 12 |

| Low QC | 30 | 98 - 102 | < 5 | 97 - 103 | < 6 |

| Mid QC | 500 | 99 - 101 | < 4 | 98 - 102 | < 5 |

| High QC | 4000 | 97 - 103 | < 5 | 96 - 104 | < 6 |

Note: The quantitative data presented are representative and based on typical performance of similar bioanalytical methods for Levetiracetam in other matrices.[1][5] Actual results may vary and should be established during in-house method validation.

Visualizations

Caption: Experimental workflow for Levetiracetam quantification in CSF.

References

- 1. Quantification of levetiracetam in human plasma by liquid chromatography-tandem mass spectrometry: application to therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cda-amc.ca [cda-amc.ca]

- 3. ruj.uj.edu.pl [ruj.uj.edu.pl]

- 4. Rapid and Simultaneous Quantification of Levetiracetam and Its Carboxylic Metabolite in Human Plasma by Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Determination of levetiracetam in human plasma by liquid chromatography/electrospray tandem mass spectrometry and its application to bioequivalence studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of Levetiracetam-d3 in Pediatric Pharmacokinetic Studies: Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levetiracetam is a widely used second-generation anti-epileptic drug for treating partial-onset, myoclonic, and primary generalized tonic-clonic seizures in both adults and children.[1][2] Establishing appropriate dosing regimens in pediatric populations is a critical challenge due to the dynamic physiological changes that occur during childhood, which significantly impact drug pharmacokinetics.[3][4] Factors such as age and co-medications can influence the clearance of Levetiracetam in children.[1] Pediatric pharmacokinetic (PK) studies are therefore essential to ensure safe and effective dosing. Levetiracetam-d3, a stable isotope-labeled form of Levetiracetam, serves as an ideal internal standard (IS) in bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the precise quantification of Levetiracetam in biological matrices. Its use is pivotal for obtaining high-quality pharmacokinetic data in the pediatric population.

The Role of this compound in Bioanalysis

In quantitative bioanalysis, an internal standard is a compound added in a known amount to samples, calibrators, and quality controls. It is used to correct for the loss of analyte during sample preparation and for variations in instrument response. An ideal internal standard has physicochemical properties very similar to the analyte of interest.

This compound is an excellent internal standard for Levetiracetam quantification for the following reasons:

-

Similar Physicochemical Properties: Being a deuterated analog, this compound has nearly identical chemical and physical properties to Levetiracetam. This ensures that it behaves similarly during extraction, chromatography, and ionization, leading to more accurate and precise quantification.

-

Mass Differentiation: The deuterium atoms in this compound give it a different mass-to-charge ratio (m/z) from Levetiracetam. This allows the mass spectrometer to distinguish between the analyte and the internal standard, even if they co-elute chromatographically.

-

Minimal Isotopic Interference: The mass difference of 3 Da (Daltons) minimizes the potential for isotopic interference from the natural abundance of isotopes in Levetiracetam.

The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in LC-MS/MS-based bioanalysis, leading to robust and reliable data crucial for pharmacokinetic modeling and dose adjustments in vulnerable populations such as children.

Pediatric Pharmacokinetic Data for Levetiracetam

Pharmacokinetic parameters of Levetiracetam differ between children and adults, necessitating specific pediatric studies. The apparent body clearance of Levetiracetam is approximately 30-40% higher in children than in adults.[4]

| Parameter | Children (6-12 years) | Adults |

| Half-life (t½) | 6.0 ± 1.1 hours | 6-8 hours |

| Apparent Body Clearance | 1.43 ± 0.36 mL/min/kg | ~0.96 mL/min/kg |

| Normalized Cmax (for 1 mg/kg dose) | 1.33 ± 0.35 µg/mL | 1.38 ± 0.05 µg/mL |